molecular formula C21H19N3O4S B2887871 N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 710987-32-9

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2887871
CAS No.: 710987-32-9
M. Wt: 409.46
InChI Key: FKSQBBJFRYDWFP-UHFFFAOYSA-N
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Description

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a pyrazoline-benzenesulfonamide hybrid compound characterized by a 4,5-dihydropyrazole core substituted with an acetyl group at position 1, a furan-2-yl moiety at position 5, and a benzenesulfonamide group at the para position of the phenyl ring. This structure combines the pharmacophoric features of pyrazolines (known for diverse bioactivities) and benzenesulfonamides (notable for enzyme inhibition, e.g., carbonic anhydrase) . Its synthesis typically involves cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by sulfonamide incorporation .

Properties

IUPAC Name

N-[3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15(25)24-20(21-11-6-12-28-21)14-19(22-24)16-7-5-8-17(13-16)23-29(26,27)18-9-3-2-4-10-18/h2-13,20,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSQBBJFRYDWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H22N4O3SC_{20}H_{22}N_4O_3S. Its structure features a benzenesulfonamide moiety linked to a pyrazole derivative, which is known for various pharmacological properties.

Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides are known to inhibit carbonic anhydrase, which can affect various physiological processes including acid-base balance and fluid secretion.
  • Antiproliferative Effects : Pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may be effective in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Activity

Sulfonamide derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that related compounds could modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory diseases.

3. Cardiovascular Effects

Research on sulfonamide derivatives indicates they may influence cardiovascular parameters. An isolated rat heart model showed that certain benzenesulfonamides could affect perfusion pressure and coronary resistance, suggesting possible therapeutic applications in cardiovascular diseases.

Compound Dose (nM) Effect on Perfusion Pressure
Benzenesulfonamide0.001Decreased
4-(2-Aminoethyl)-benzenesulfonamide0.001Decreased

Results indicated that these compounds could act as endothelin receptor antagonists, which are beneficial in managing pulmonary hypertension .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on various tumor cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis in MCF7 breast cancer cells.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited reduced swelling and inflammatory markers compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Thiophene : The thiophene-containing analog () exhibits lower synthetic yield (26.6%) compared to furan derivatives, possibly due to steric or electronic challenges in cyclization.
  • Hydroxyphenyl vs. Furan : Hydroxyphenyl-substituted compounds () show higher melting points (~263–266°C), suggesting enhanced crystallinity from hydrogen bonding .

Key Observations :

  • Furan vs. Hydroxyphenyl: Hydroxyphenyl analogs () show potent carbonic anhydrase inhibition, likely due to phenolic -OH interactions with active-site zinc. The furan group’s lack of hydrogen-bonding capacity may reduce enzyme affinity but improve membrane permeability .
  • Thiophene vs. Furan: Thiophene-containing compounds () demonstrate notable antitubercular activity, possibly due to sulfur’s role in targeting mycobacterial enzymes.

Pharmacokinetic and Physicochemical Properties

Substituents significantly influence solubility, bioavailability, and metabolic stability:

Compound Type Key Substituent LogP (Predicted) Oral Bioavailability (Radar Chart Score)* References
Target Compound Furan-2-yl ~3.2 Moderate (inferred)
4-Hydroxyphenyl derivatives 4-Hydroxyphenyl ~2.5 High (polar -OH improves solubility)
Ethanesulfonamide analogs Ethanesulfonamide ~2.8

*Based on in silico studies of similar benzenesulfonamides ().

Key Observations :

  • Furan vs. Hydroxyphenyl : The furan group’s moderate lipophilicity (LogP ~3.2) may balance solubility and membrane penetration, whereas hydroxyphenyl derivatives (LogP ~2.5) prioritize solubility at the expense of permeability .
  • Benzenesulfonamide vs. Ethanesulfonamide : Ethanesulfonamide analogs () likely exhibit higher solubility due to reduced aromatic bulk but lower target affinity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of a hydrazine derivative with a diketone to form the pyrazole ring. For example:

  • Step 1 : Refluxing 4-hydrazinobenzenesulfonamide hydrochloride with a substituted diketone (e.g., 1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde) in ethanol under controlled pH and temperature (70–80°C) for 4–6 hours .
  • Step 2 : Purification via recrystallization (ethanol/water mixtures) yields the final product, with monitoring by HPLC (purity >95%) and NMR (¹H/¹³C for structural confirmation) .

Q. Key Parameters :

ParameterOptimal Range
Temperature70–80°C
Reaction Time4–6 hours
SolventEthanol
Yield70–80%

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, including the acetyl group (δ ~2.3 ppm) and furan protons (δ ~6.3–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₃O₄S: 424.1284) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement software is used to model hydrogen bonding and torsion angles (e.g., dihedral angles between pyrazole and furan rings: ~31°) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities and inform SAR studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides:

  • Dihedral Angles : Quantifies ring system twists (e.g., 55.58° between pyrazole and benzene rings in related sulfonamides), impacting steric interactions in biological targets .
  • Hydrogen Bonding : Identifies key interactions (e.g., N–H···O bonds forming supramolecular chains), critical for stability and solubility .
  • SHELX Refinement : Use of SHELXL for anisotropic displacement parameters and disorder modeling (e.g., furan ring disorder resolved via rigid-body constraints) .

Q. Example Data from Analogous Structures :

ParameterValue
N–H···O Bond Length2.89 Å
C–H···O Interaction3.42 Å
R Factor0.050

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). The sulfonamide group often anchors to hydrophobic pockets, while the furan ring engages in π-π stacking .
  • QSAR Studies : Correlate substituent effects (e.g., trifluoromethyl groups enhance metabolic stability) with activity. Use descriptors like logP and polar surface area (PSA) .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, evaluating RMSD (<2.0 Å indicates stable binding) .

Q. How do structural modifications influence biological activity and selectivity?

Methodological Answer:

  • Substituent Effects :
    • Furan vs. Thiophene : Replacing furan with thiophene () increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
    • Acetyl Group : Removal reduces metabolic deacetylation but may decrease solubility .
  • Case Study : A derivative with 3-fluorophenyl () showed 10× higher COX-2 inhibition (IC₅₀ = 0.8 µM vs. 8.2 µM for parent compound) due to enhanced halogen bonding .

Q. Comparative Activity Table :

DerivativeTargetIC₅₀ (µM)Key Modification
Parent CompoundCOX-28.2
3-Fluoro AnalogCOX-20.8Fluorine addition
Thiophene AnalogCA IX2.1Thiophene substitution

Q. What experimental and computational methods address contradictory bioactivity data?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 1.2 nM for carbonic anhydrase IX), resolving discrepancies from indirect assays .
  • Dose-Response Curves : Replicates (n ≥ 3) with stringent controls (e.g., DMSO <0.1%) minimize false positives .
  • Meta-Analysis : Compare datasets across PubChem and crystallographic databases (CCDC) to identify outliers .

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